[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate
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Overview
Description
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate is a complex organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups and a sulfooxy group, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate typically involves multi-step organic synthesis. The process begins with the preparation of the oxan-2-yl ring, followed by the introduction of hydroxyl groups through selective oxidation reactions. The sulfooxy group is then added using sulfonation reactions under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The sulfooxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
Chemistry
In chemistry, [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its multiple functional groups allow it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The hydroxyl and sulfooxy groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique opportunities for chemical modifications and biological interactions, making it a valuable tool in various scientific disciplines.
Properties
CAS No. |
107657-50-1 |
---|---|
Molecular Formula |
C12H21NO10S2 |
Molecular Weight |
403.417 |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxyhex-5-enimidothioate |
InChI |
InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/b13-8-/t6-,7-,9-,10+,11-,12+/m1/s1 |
InChI Key |
ZEGLQSKFSKZGRO-UYRJXSGFSA-N |
SMILES |
C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
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